![molecular formula C10H13BrN2O3S B2744163 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903657-60-2](/img/structure/B2744163.png)
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Intermediate in Insecticide Development : Compounds similar to 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, have been utilized as intermediates in the synthesis of new insecticides. The method involves several steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, highlighting the potential of such compounds in agricultural research and development Niu Wen-bo, 2011.
Sulfonamide-Based Syntheses : The synthesis of sulfonamides based on pyrrolo[3,4-c]pyridines demonstrates the relevance of similar structures in creating compounds with potential biological activities. These syntheses involve regioselective reductions and condensations, indicating the versatility of pyridine derivatives in medicinal chemistry and drug design M. Ikaunieks, F. Björkling, E. Loža, 2015.
Biological and Pharmacological Research
Antibacterial Activities : Derivatives of pyrrolidinylpyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been utilized as substrates in synthesizing cyanopyridine derivatives, showing significant antibacterial activity against various bacteria. This suggests that compounds with similar structures could be explored for their antimicrobial properties, contributing to the development of new antibiotics A. Bogdanowicz et al., 2013.
Catalysis in Organic Synthesis : Pyridine derivatives are also pivotal in catalysis, as seen in the enantioselective bromoaminocyclization of unsaturated sulfonamides using amino-thiocarbamate catalysts. This process yields enantioenriched pyrrolidines, underscoring the role of similar compounds in facilitating stereoselective synthetic pathways, which is crucial for the pharmaceutical industry Ling Zhou et al., 2011.
Future Directions
properties
IUPAC Name |
3-bromo-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-6-4-8(7-13)16-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLGOVMIYUSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine |
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